molecular formula C17H18N4O B14218367 N-Cyclopentyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxamide CAS No. 827317-72-6

N-Cyclopentyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxamide

Cat. No.: B14218367
CAS No.: 827317-72-6
M. Wt: 294.35 g/mol
InChI Key: WWMCPENJSWDSDY-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes an indole core, a pyrazole ring, and a cyclopentyl group, contributes to its diverse chemical properties and potential biological activities.

Preparation Methods

The synthesis of N-Cyclopentyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of an indole derivative with a pyrazole precursor under specific reaction conditions. The general steps are as follows:

    Starting Materials: Indole-4-carboxylic acid, cyclopentylamine, and a pyrazole derivative.

    Condensation Reaction: The indole-4-carboxylic acid is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.

    Amidation: The active ester intermediate is then reacted with cyclopentylamine to form the corresponding amide.

    Cyclization: The amide is subjected to cyclization with the pyrazole derivative under acidic or basic conditions to form the final product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-Cyclopentyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the indole or pyrazole rings, using electrophilic or nucleophilic reagents.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Cyclopentyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Pharmacology: Research on this compound includes its interaction with various biological targets, such as enzymes and receptors, to understand its pharmacological effects.

    Materials Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific functionalities, such as sensors or catalysts.

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a tool for studying specific biological pathways.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

N-Cyclopentyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxamide can be compared with other similar compounds, such as:

    Indole Derivatives: Compounds with an indole core, such as indomethacin or serotonin, which have different substituents and biological activities.

    Pyrazole Derivatives: Compounds with a pyrazole ring, such as celecoxib or pyrazole itself, which have different pharmacological properties.

    Amide Derivatives: Compounds with an amide functional group, such as acetamide or benzamide, which have different chemical reactivities and applications.

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

827317-72-6

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

IUPAC Name

N-cyclopentyl-2-(1H-pyrazol-5-yl)-1H-indole-4-carboxamide

InChI

InChI=1S/C17H18N4O/c22-17(19-11-4-1-2-5-11)12-6-3-7-14-13(12)10-16(20-14)15-8-9-18-21-15/h3,6-11,20H,1-2,4-5H2,(H,18,21)(H,19,22)

InChI Key

WWMCPENJSWDSDY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=C3C=C(NC3=CC=C2)C4=CC=NN4

Origin of Product

United States

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